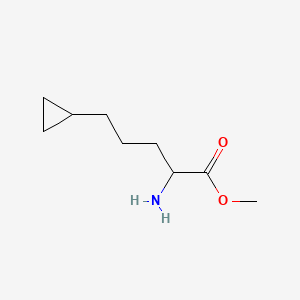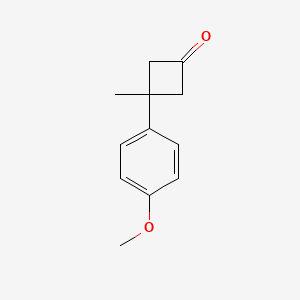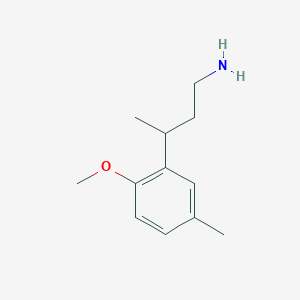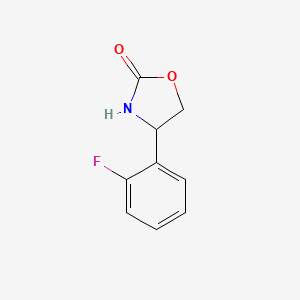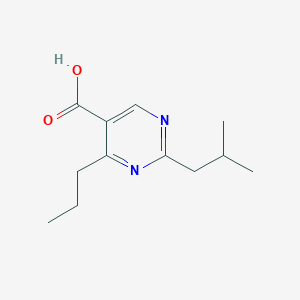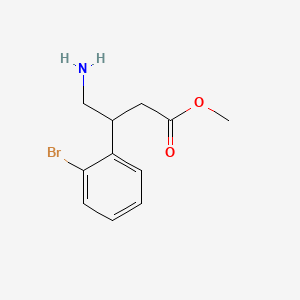![molecular formula C9H8F5N B13540213 (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups significantly influence the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and difluoroethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-(trifluoromethyl)benzaldehyde with difluoroethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them promising candidates for drug development.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for the synthesis of pesticides and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the difluoroethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with a different stereochemistry and fluorine substitution pattern.
(S)-1-Phenylethan-1-amine: Lacks the fluorinated groups, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the difluoroethylamine moiety.
Uniqueness
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H8F5N |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2/t7-/m0/s1 |
InChI-Schlüssel |
WMEKOGNKRBECFX-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)F)N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


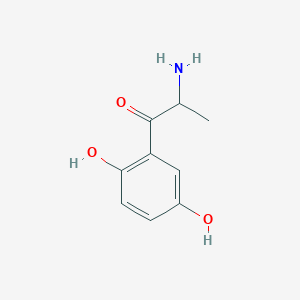
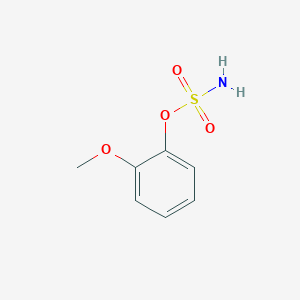
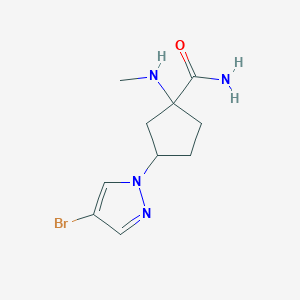

![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
